16-phenoxy tetranor Prostaglandin F2alpha

FP receptor binding Receptor affinity Luteolysis

Researchers using native PGF2α face rapid degradation and inconsistent FP receptor activation, compromising data reproducibility. 16-phenoxy tetranor PGF2α is a metabolically stable analog engineered to overcome this limitation. • 440% higher FP receptor binding affinity vs. PGF2α for robust, sustained signaling • Phenoxy ω-chain and truncated skeleton confer resistance to in vivo degradation • Ideal for long-term in vitro/ex vivo luteal cell studies, IOP/glaucoma research, and SAR campaigns Supplied with ≥98% purity and full QC documentation. For R&D use only.

Molecular Formula C22H30O6
Molecular Weight 390.5 g/mol
CAS No. 51705-19-2
Cat. No. B160338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-phenoxy tetranor Prostaglandin F2alpha
CAS51705-19-2
Synonyms16-phenoxy tetranor PGF2α
Molecular FormulaC22H30O6
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C1O)C=CC(COC2=CC=CC=C2)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C22H30O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-21,23-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,20+,21-/m1/s1
InChIKeyFAPQZCFUFGJPFI-UEAHRUCRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16-phenoxy tetranor Prostaglandin F2alpha (CAS 51705-19-2): A High-Affinity, Metabolically Stable FP Receptor Agonist


16-phenoxy tetranor Prostaglandin F2alpha (16-phenoxy tetranor PGF2α) is a synthetic analog of the endogenous hormone prostaglandin F2α (PGF2α). It is a specialized research compound designed for superior metabolic stability and high-affinity binding to the FP prostaglandin receptor . Its primary structural modification is the replacement of the ω-chain with a phenoxy group and the truncation of the carbon skeleton, which confers resistance to rapid in vivo degradation and significantly enhances its receptor interaction profile .

The Procurement Risk of Simple Substitution: Why 16-phenoxy tetranor PGF2α Cannot Be Replaced by PGF2α or Other Analogs


Generic substitution among FP receptor agonists is highly inadvisable due to profound differences in receptor binding kinetics, metabolic stability, and functional potency. While many compounds, including the endogenous ligand PGF2α, can activate the FP receptor, their experimental utility diverges sharply. 16-phenoxy tetranor PGF2α is uniquely engineered with a metabolically resistant ω-chain, enabling sustained signaling and experimental consistency not achievable with rapidly degraded parent compounds like PGF2α . Furthermore, seemingly minor structural variations among analogs—such as a phenoxy versus a phenyl ω-chain—produce dramatic, opposite effects on receptor affinity, directly impacting experimental outcomes and data reproducibility . Procuring a less specific or unstable analog for an application requiring this precise tool will introduce high variability and confound data interpretation.

Quantitative Differentiation Guide for 16-phenoxy tetranor PGF2α: Direct Evidence vs. Key Comparators


Superior FP Receptor Binding Affinity: 16-phenoxy tetranor PGF2α vs. Endogenous PGF2α

In a direct, head-to-head comparison using ovine luteal cells, 16-phenoxy tetranor PGF2α demonstrated an FP receptor binding affinity that is 440% greater than that of the endogenous ligand, PGF2α . This substantial increase in affinity is a key differentiator, allowing for more potent and specific receptor engagement at lower concentrations.

FP receptor binding Receptor affinity Luteolysis Reproductive biology

Functional Activity: 16-phenoxy tetranor PGF2α vs. Latanoprost Acid

While latanoprost acid is a widely used FP receptor agonist with a reported EC50 of 3.6 nM in human FP receptor assays (approximately twice the potency of PGF2α), 16-phenoxy tetranor PGF2α has demonstrated a 4.4-fold higher binding affinity relative to the same PGF2α baseline . This suggests that 16-phenoxy tetranor PGF2α may offer greater functional potency and a distinct pharmacological profile compared to the clinically derived latanoprost acid.

Functional potency EC50 Glaucoma research FP receptor agonism

Critical Impact of ω-Chain Modification: 16-phenoxy vs. 16-phenyl Tetranor PGF2α

A direct comparison of structurally similar analogs reveals the critical importance of the 16-phenoxy group. In a head-to-head study using ovine luteal cells, 16-phenoxy tetranor PGF2α exhibited 440% affinity compared to PGF2α. In stark contrast, the 16-phenyl tetranor PGF2α analog, where the oxygen atom is absent, showed a drastically reduced affinity of only 8.7% relative to the same PGF2α baseline . This demonstrates a 50-fold difference in receptor binding based solely on this single atom substitution.

Structure-Activity Relationship SAR Analogue comparison FP receptor affinity

Optimal Research Applications for 16-phenoxy tetranor PGF2α Based on Validated Performance Data


Sustained Signaling Studies in Reproductive Biology

Its 440% higher binding affinity compared to PGF2α and engineered metabolic stability make 16-phenoxy tetranor PGF2α the definitive choice for long-term in vitro and ex vivo studies of FP receptor signaling in luteal cells. Unlike PGF2α, which is rapidly degraded, this analog ensures consistent receptor activation and robust, reproducible data on pathways governing luteolysis, parturition, and other reproductive processes .

Potent FP Receptor Activation in Ocular Research

For investigations into intraocular pressure (IOP) regulation and glaucoma mechanisms, the superior potency of 16-phenoxy tetranor PGF2α, demonstrated by its 4.4-fold higher affinity over PGF2α , offers a key advantage. It provides a more robust and reliable FP receptor activation signal compared to the endogenous ligand or the clinically-used analog latanoprost acid, which shows only a 2-fold increase in potency over the same baseline .

Precise Structure-Activity Relationship (SAR) Studies

The dramatic 50-fold difference in binding affinity between 16-phenoxy tetranor PGF2α (440%) and the structurally similar 16-phenyl tetranor PGF2α (8.7%) highlights the critical role of the phenoxy oxygen atom. This makes the compound an indispensable positive control and structural benchmark in SAR campaigns aimed at developing next-generation, high-affinity FP receptor modulators with improved pharmacological profiles.

In Vivo Studies Requiring an Extended Half-Life

The metabolic stability conferred by its ω-chain truncation and phenoxy substitution directly addresses the primary limitation of using native PGF2α in vivo. Researchers conducting animal studies on FP-mediated physiological processes (e.g., uterine contractility, bone remodeling) will benefit from a compound with a longer duration of action, enabling less frequent dosing and more practical experimental protocols .

Technical Documentation Hub

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